

# Unveiling the Selectivity Profile of ENMD-2076: A Multi-Kinase Inhibitor

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## Compound of Interest

Compound Name: ENMD-547 (hydrobromide)

Cat. No.: B1671334

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A comprehensive analysis of the cross-reactivity profile of ENMD-2076, a potent, orally bioavailable, multi-targeted kinase inhibitor, reveals a distinct selectivity for key kinases involved in cell proliferation and angiogenesis. Developed by EntreMed, Inc. (whose stock ticker is ENMD), this small molecule inhibitor, also known as ENMD-981693, has been evaluated for its inhibitory activity against a broad panel of kinases, demonstrating a unique mechanism of action that targets several pathways crucial for tumor growth and survival. This guide provides a detailed comparison of its activity across various receptors, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Initial investigations into a compound referred to as "ENMD-547" suggest a likely reference to ENMD-2076, a lead compound from EntreMed. This conclusion is drawn from the common practice of associating company tickers with internal compound numbers. This guide will, therefore, focus on the well-documented cross-reactivity data for ENMD-2076.

## Quantitative Analysis of Kinase Inhibition

The inhibitory activity of ENMD-2076 has been quantified against a panel of recombinant human kinases. The half-maximal inhibitory concentration (IC<sub>50</sub>) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized in the table below. The data highlights the potent and selective nature of ENMD-2076 against its

primary targets, Aurora A and Flt3, while also showing significant activity against a range of other kinases implicated in cancer progression.

Target Kinase	IC50 (nM)	Kinase Family	Primary Function
Flt3	1.86	Receptor Tyrosine Kinase	Hematopoietic cell proliferation and differentiation
Aurora A	14	Serine/Threonine Kinase	Mitotic regulation, centrosome function
Src	23	Tyrosine Kinase	Cell growth, differentiation, and survival
VEGFR2 (KDR)	40	Receptor Tyrosine Kinase	Angiogenesis, vascular development
Flt4 (VEGFR3)	56.4	Receptor Tyrosine Kinase	Angiogenesis, lymphangiogenesis
FGFR1	58.2	Receptor Tyrosine Kinase	Cell proliferation, differentiation, and angiogenesis
FGFR2	70.8	Receptor Tyrosine Kinase	Cell proliferation, differentiation, and angiogenesis
c-Kit	~100-350	Receptor Tyrosine Kinase	Hematopoiesis, melanogenesis, and gametogenesis
Aurora B	350	Serine/Threonine Kinase	Mitotic regulation, chromosome segregation
PDGFR $\alpha$	92.7	Receptor Tyrosine Kinase	Cell growth, proliferation, and differentiation
RET	>100	Receptor Tyrosine Kinase	Neuronal development and survival

NTRK1 (TRKA)	>100	Receptor Tyrosine Kinase	Neuronal development and survival
CSF1R (FMS)	>100	Receptor Tyrosine Kinase	Macrophage differentiation and function

Data compiled from multiple preclinical studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Experimental Protocols

The determination of the kinase inhibitory profile of ENMD-2076 was primarily conducted through in vitro kinase assays. A standardized methodology, often referred to as a "kinase panel screen," was employed to assess the compound's activity against a large number of purified kinases.

### Kinase Inhibition Assay Protocol:

- **Enzyme and Substrate Preparation:** Recombinant human kinase enzymes were purified and prepared in a suitable assay buffer. Specific peptide or protein substrates for each kinase were also prepared.
- **Compound Dilution:** ENMD-2076 was serially diluted to create a range of concentrations to be tested. This is crucial for determining the IC<sub>50</sub> value.
- **Assay Reaction:** The kinase, its specific substrate, and ATP (adenosine triphosphate) were combined in the wells of a microtiter plate. The ATP concentration was typically set at or near the Michaelis constant (K<sub>m</sub>) for each specific kinase to ensure accurate measurement of inhibition.
- **Incubation:** The reaction mixtures were incubated at a controlled temperature to allow the kinase to phosphorylate its substrate.
- **Detection of Phosphorylation:** The level of substrate phosphorylation was quantified using various detection methods. A common method is the Z'-Lyte™ kinase assay, which utilizes

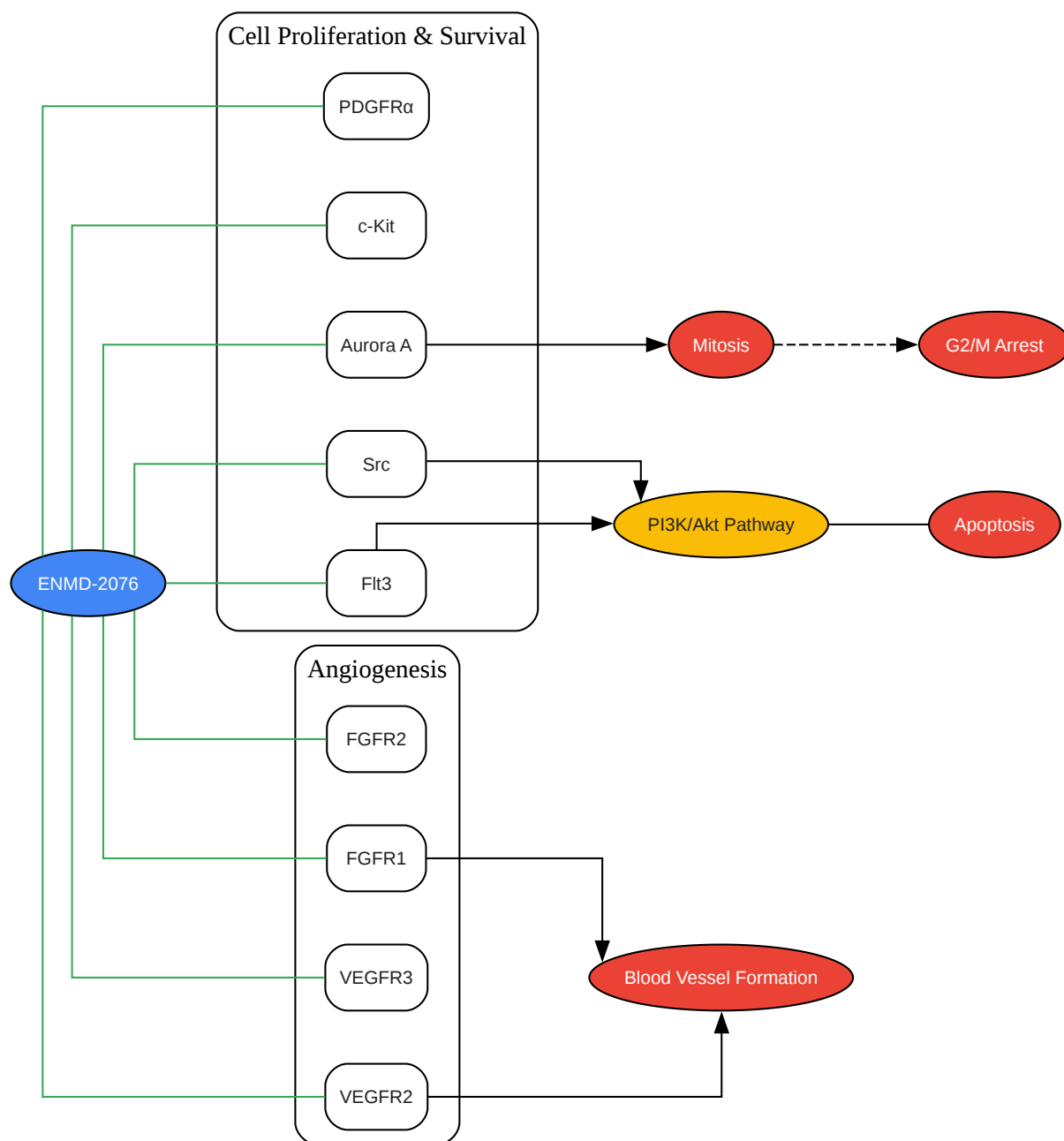
fluorescence resonance energy transfer (FRET) to measure the amount of phosphorylated substrate.

- **Data Analysis:** The percentage of kinase inhibition for each concentration of ENMD-2076 was calculated relative to a control reaction without the inhibitor. The IC<sub>50</sub> values were then determined by fitting the dose-response data to a sigmoidal curve.

For cellular assays, human tumor cell lines were treated with varying concentrations of ENMD-2076 to determine its effect on cell viability and to confirm the inhibition of specific signaling pathways within a cellular context.[\[5\]](#)

## Visualizing the Impact of ENMD-2076

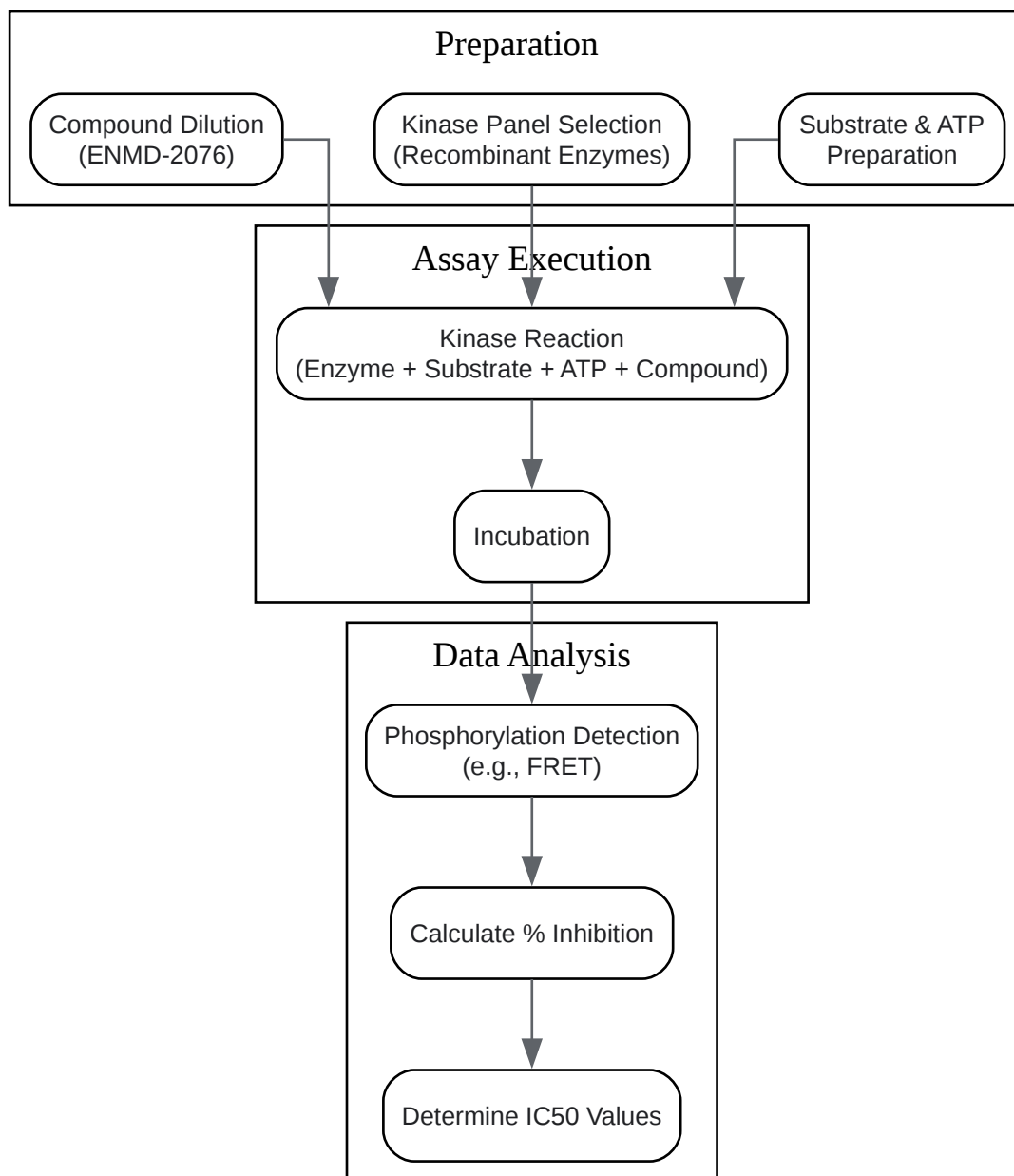
The multi-targeted nature of ENMD-2076 allows it to simultaneously disrupt several key signaling pathways essential for cancer cell survival and proliferation.



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Caption: Signaling pathways inhibited by ENMD-2076.

The following diagram illustrates the general workflow for assessing the cross-reactivity of a kinase inhibitor like ENMD-2076.



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Caption: Experimental workflow for kinase inhibitor cross-reactivity screening.

In conclusion, the cross-reactivity profile of ENMD-2076 demonstrates its potent and multi-targeted nature, with significant inhibitory activity against key kinases involved in both cell cycle

regulation and angiogenesis. This dual mechanism of action provides a strong rationale for its continued investigation as a therapeutic agent in various cancers. The detailed experimental data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology drug development.

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- To cite this document: BenchChem. [Unveiling the Selectivity Profile of ENMD-2076: A Multi-Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671334#cross-reactivity-studies-of-enmd-547-with-other-receptors]

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